molecular formula C23H23ClN2O4 B2471652 ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114835-77-6

ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2471652
CAS No.: 1114835-77-6
M. Wt: 426.9
InChI Key: UNMHAMDEBNAHRO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate is a compound that can be involved in various synthetic routes and chemical reactions. The synthesis and reactions of related quinoline derivatives highlight the versatility and applicability of this compound in organic synthesis. For instance, Bakhite et al. (1995) explored the synthesis and reactions of pyrrolopyrazinothienoquinolines, a new fused pyrazine ring system, demonstrating the compound's utility in creating novel heterocyclic systems (Bakhite et al., 1995).

Corrosion Inhibition

Quinoline derivatives have been studied for their potential as corrosion inhibitors. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of some quinoxalines, including similar compounds, as corrosion inhibitors of copper in nitric acid media. This research suggests potential applications of Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate in protecting metals from corrosion (Zarrouk et al., 2014).

Optical and Electronic Properties

The optical and electronic properties of quinoline derivatives are of significant interest in materials science. Zeyada et al. (2016) investigated the structural and optical properties of 4H-pyrano quinoline derivatives thin films, highlighting their polycrystalline nature and nanocrystallites dispersed in an amorphous matrix. This research indicates the potential of Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate in photovoltaic and electronic applications (Zeyada et al., 2016).

Medicinal Chemistry and Pharmacology

While the explicit research on the medicinal applications of Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate is limited, related compounds have been synthesized and evaluated for various biological activities. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) showcases the potential pharmacological applications of quinoline derivatives in developing cytotoxic agents against various cancer cell lines (Deady et al., 2003).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where the quinoline core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carbamoylation and Methoxylation:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxyl

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c1-4-29-23(28)16-8-9-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-6-5-7-17(24)10-15/h5-12,14H,4,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMHAMDEBNAHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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